N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-10-11-18-15-19(22(26)24-20(18)14-16)12-13-23-21(25)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-11,14-15H,5,8-9,12-13H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVZKHORFLOONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322547 | |
| Record name | N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676628 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851405-34-0 | |
| Record name | N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide typically involves the formation of the quinoline core followed by the attachment of the butanamide moiety. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Pfitzinger Reaction: This involves the reaction of isatin with a ketone under basic conditions to form the quinoline core.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable methods, such as:
Microwave-Assisted Synthesis: This method reduces reaction times and improves yields.
Solvent-Free Reactions: These reactions minimize the use of harmful solvents and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Anticancer Activity
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide has been investigated for its anticancer properties.
Mechanism of Action:
The compound is believed to exert its effects through the inhibition of key signaling pathways involved in cancer cell proliferation. Specifically, it may target the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival.
Case Studies:
A study demonstrated that the compound exhibited significant antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The IC50 values ranged from 1.9 to 7.52 µg/mL, indicating potent activity against these cell lines .
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity, particularly against bacterial strains.
Mechanism of Action:
The compound may inhibit microbial DNA gyrase, an essential enzyme for bacterial DNA replication, leading to cell death.
Case Studies:
In vitro studies reported that the compound effectively inhibited the growth of several pathogenic bacteria, showcasing its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models.
Mechanism of Action:
The anti-inflammatory activity is attributed to the reduction of pro-inflammatory cytokines and mediators in models of induced arthritis.
Case Studies:
In vivo studies indicated a significant reduction in paw swelling in animal models treated with the compound, suggesting its potential utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide involves its interaction with specific molecular targets. The quinoline core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations :
- Quinoline vs. Indole/Pyridine Cores: The target compound’s 7-methyl-2-oxoquinoline core differentiates it from indole-containing analogs like 3o , which may influence electron distribution and binding affinity.
- Amide Linkage : The phenylbutanamide chain in the target compound contrasts with benzamide derivatives (e.g., G08-G12), where the amide is directly attached to a benzene ring. This may alter solubility and target selectivity .
- Substituent Effects: The methyl group at position 7 of the quinoline in the target compound could enhance metabolic stability compared to the trifluoromethyl group in G08-G12 .
Spectroscopic and Physicochemical Properties
Table: Spectral Data Comparison
Insights :
- The ethyl linker in the target compound would likely produce distinct ¹H NMR signals (e.g., δ ~3.29 ppm for CH₂ groups), similar to 3o .
Biological Activity
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a quinoline moiety, which is known for its diverse biological activities, including anticancer properties.
- Topoisomerase Inhibition : Recent studies have shown that compounds with similar structures inhibit topoisomerase I (TOPO I), a crucial enzyme in DNA replication and transcription. Inhibition of TOPO I can lead to increased DNA damage and cell death in cancer cells .
- Apoptosis Induction : The compound has been observed to induce apoptosis in various cancer cell lines, potentially through the activation of p53 pathways. This leads to the cleavage of PARP and caspase-3, markers of apoptosis .
- Cell Proliferation Inhibition : MTT assays indicate that this compound exhibits significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-468 .
Efficacy in Cell Lines
The following table summarizes the antiproliferative activity of this compound against selected cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | TOPO I inhibition |
| MDA-MB-468 | 8.3 | Apoptosis induction |
| A549 (Lung Cancer) | 12.0 | Cell cycle arrest |
Case Studies
Case Study 1: Breast Cancer Treatment
In a preliminary study involving the NCI-60 cell line panel, this compound was tested for its cytotoxic effects. Results indicated that the compound significantly inhibited cell growth in breast cancer models, suggesting its potential as a therapeutic agent .
Case Study 2: Mechanistic Insights
Further investigation into the molecular mechanisms revealed that this compound activates p53 signaling pathways, leading to enhanced apoptosis in tumor cells. The study utilized both in vitro assays and molecular docking simulations to confirm binding affinity to TOPO I .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
